N-(3-(1H-imidazol-1-yl)propyl)-N-(4-methoxybenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride is a synthetic compound with potential applications in medicinal chemistry. Its molecular formula is and it has a molecular weight of approximately 432.99 g/mol. This compound is classified as a thiophene derivative, which is a class of organic compounds containing a five-membered aromatic ring with sulfur.
The synthesis of N-(3-(1H-imidazol-1-yl)propyl)-N-(4-methoxybenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride typically involves multi-step organic reactions, including the formation of the thiophene ring, the introduction of the imidazole side chain, and the attachment of the benzo[d]thiazole moiety.
The molecular structure can be represented using various chemical notations:
InChI=1S/C20H20N4OS2.ClH/c1-2-15-6-7-16-18(13-15)27-20(22-16)24(19(25)17-5-3-12-26-17)10-4-9-23-11-8-21-14-23;/h3,5-8,11-14H,2,4,9-10H2,1H3;1H
CCC1=CC2=C(C=C1)N=C(S2)N(CCCN3C=CN=C3)C(=O)C4=CC=CS4.Cl
These representations provide insight into the connectivity and stereochemistry of the compound.
The compound features:
The reactivity profile of N-(3-(1H-imidazol-1-yl)propyl)-N-(4-methoxybenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride includes:
While specific mechanisms for this compound are not fully elucidated in available literature, compounds with similar structures often exhibit biological activities through several pathways:
The physical properties include:
Key chemical properties include:
Data from PubChem indicates a melting point that is not specified but is critical for understanding handling and storage conditions.
N-(3-(1H-imidazol-1-yl)propyl)-N-(4-methoxybenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride has potential applications in:
CAS No.: 60-24-2
CAS No.: 152405-02-2
CAS No.: 152885-09-1
CAS No.: 463-82-1
CAS No.:
CAS No.: